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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinaldehyde

Cat. No.: B1365225

CAS Number: 342601-29-0

This technical guide provides a comprehensive overview of 5-(Thiophen-2-
yl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. The
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Identity and Properties

5-(Thiophen-2-yl)nicotinaldehyde is a bi-heterocyclic compound featuring a thiophene ring
linked to a pyridine ring, with an aldehyde functional group. This unique structure imparts a
range of chemical reactivities and potential for derivatization.

Table 1: Physicochemical Properties of 5-(Thiophen-2-yl)nicotinaldehyde

Property Value Source
CAS Number 342601-29-0 [1]
Molecular Formula C10H7NOS [1]
Molecular Weight 189.24 g/mol [1]
Appearance Predicted to be a solid

Purity Typically available at 295% [1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1365225?utm_src=pdf-interest
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/zh/product/b1365225
https://www.benchchem.com/zh/product/b1365225
https://www.benchchem.com/zh/product/b1365225
https://www.benchchem.com/zh/product/b1365225
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Predicted Spectroscopic Data for 5-(Thiophen-2-yl)nicotinaldehyde

Predicted Chemical Shifts (8) / Peaks

Spectroscopy ( 1
cm-

Aldehyde proton: 9.8-10.2 ppm (singlet)Pyridine
H-2: 8.9-9.1 ppm (doublet)Pyridine H-4: 8.2-8.4
ppm (doublet)Pyridine H-6: 8.7-8.9 ppm

1H NMR (singlet) Thiophene H-3": 7.2-7.4 ppm (doublet of
doublets)Thiophene H-4": 7.1-7.2 ppm (doublet
of doublets)Thiophene H-5": 7.5-7.7 ppm
(doublet of doublets)

Aldehyde C=0: 190-193 ppmPyridine C-2: 151-
154 ppmPyridine C-3: 135-138 ppmPyridine C-
4: 120-123 ppmPyridine C-5: 138-141

13C NMR ppmPyridine C-6: 153-156 ppmThiophene C-2":
142-145 ppmThiophene C-3": 127-130
ppmThiophene C-4": 128-131 ppmThiophene C-
5':126-129 ppm

C=0 stretch (aldehyde): 1690-1715 cm~—1C=C
Infrared (IR) stretch (aromatic): 1550-1600 cm~1C-H stretch
(aromatic): 3000-3100 cm~1

Mass Spectrometry (MS) [M]+ at m/z 189

Note: The spectroscopic data presented is predicted and should be confirmed by experimental
analysis.

Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde

The primary synthetic route to 5-(Thiophen-2-yl)nicotinaldehyde is through a palladium-
catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction
forms the crucial carbon-carbon bond between the pyridine and thiophene rings.
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Diagram 1: Suzuki-Miyaura Coupling for Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar bi-aryl
couplings.[2][3][4][5] Optimization of reaction conditions may be necessary for optimal yield and

purity.

Materials:

5-Bromonicotinaldehyde

e Thiophene-2-boronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1365225?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/18355081/
https://www.researchgate.net/publication/340945891_Br_vs_TsO_Chemoselective_Suzuki-Miyaura_Cross-Coupling_Reaction_on_Nicotinaldehyde_Moiety_for_the_Preparation_of_235-Trisubstituted_Pyridines
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.mdpi.com/1420-3049/18/12/14711
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Brine
¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

e To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-
bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate
(2.0 eq).

o Add palladium(ll) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
e Add a 4:1 mixture of 1,4-dioxane and water.

» Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate gradient) to afford 5-(Thiophen-2-yl)nicotinaldehyde.

Chemical Reactivity

The aldehyde group and the two aromatic rings in 5-(Thiophen-2-yl)nicotinaldehyde provide
multiple sites for chemical modification.
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Diagram 2: Key Reactions of the Aldehyde Group.

Oxidation of the Aldehyde Group

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-
yDnicotinic acid.[1] This derivative serves as a precursor for the synthesis of amides and esters,
expanding the chemical space for drug discovery.

Experimental Protocol: Oxidation to Carboxylic Acid
Materials:

e 5-(Thiophen-2-yl)nicotinaldehyde

e Potassium permanganate (KMnQOa)

e Acetone

o Water

e Sodium bisulfite (NaHSO3)

 Hydrochloric acid (HCI)
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Procedure:

e Dissolve 5-(Thiophen-2-yl)nicotinaldehyde in acetone in a round-bottom flask.

» Slowly add a solution of potassium permanganate in water to the stirred solution at 0 °C.
» Allow the reaction to warm to room temperature and stir until the purple color disappears.

e Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese
dioxide precipitate dissolves.

 Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

 Filter the precipitate, wash with cold water, and dry to obtain 5-(thiophen-2-yl)nicotinic acid.

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(thiophen-2-
yl)pyridin-3-yllmethanol, using mild reducing agents like sodium borohydride.[1] This alcohol
can be used in further synthetic modifications.

Biological Significance and Potential Applications

While 5-(Thiophen-2-yl)nicotinaldehyde itself is primarily a synthetic intermediate, its
derivatives have shown significant promise in medicinal chemistry. The thiophene and pyridine
moieties are present in numerous biologically active compounds.

Antimicrobial Activity

Derivatives of thiophene and pyridine are known to possess a broad spectrum of antimicrobial
activities.[6][7][8][9][10] The proposed mechanisms of action for similar compounds include:

» Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate interaction
with and disruption of the bacterial cell membrane, leading to increased permeability and cell
death.[6][8]

e Enzyme Inhibition: Thiophene-containing molecules have been shown to inhibit essential
bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide
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synthesis.[11][12]
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Diagram 3: Potential Antimicrobial Mechanisms of Action.

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds containing thiophene
and pyridine rings.[11][12][13][14] Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole, which can
be synthesized from thiophene-2-carbohydrazonoyl chloride, have demonstrated cytotoxicity
against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[11][12]
Molecular docking studies suggest that these compounds may act by inhibiting dihydrofolate
reductase (DHFR), an enzyme involved in cell proliferation.[11][12]

Table 3: Reported Biological Activities of Related Thiophene-Pyridine Derivatives
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Cell
Activity Target/Mechanism . . Reference
Lines/Organisms
Bacterial membrane Gram-negative
Antimicrobial disruption, Enzyme bacteria (e.g., A. [6]1[8]
inhibition baumannii, E. coli)
Dihydrofolate .
) HepG-2 (liver cancer),
Anticancer reductase (DHFR) [11][12]
o A-549 (lung cancer)
inhibition
o N Cucumber downy
Fungicidal Not specified ) [15][16]
mildew
Conclusion

5-(Thiophen-2-yl)nicotinaldehyde is a valuable and versatile building block in organic
synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the reactivity of its
aldehyde group allow for the generation of a diverse library of derivatives. The established
antimicrobial and anticancer activities of related thiophene and pyridine compounds highlight
the potential of this scaffold in the development of novel therapeutic agents. Further research
into the synthesis and biological evaluation of derivatives of 5-(Thiophen-2-
yl)nicotinaldehyde is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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